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molecular formula C7H6N2O B1426078 Pyrrolo[1,2-B]pyridazin-4(1H)-one CAS No. 888720-26-1

Pyrrolo[1,2-B]pyridazin-4(1H)-one

Cat. No. B1426078
M. Wt: 134.14 g/mol
InChI Key: QGWOZLJTLRKDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173031B2

Procedure details

A mixture of ethyl 4-oxo-1,4-dihydropyrrolo[1,2-b]pyridazine-3-carboxylate (206 mg, 1.0 mmol), NaCl (64 mg, 1.1 mmol), water (0.054 mL, 3.0 mmol) and DMSO (2 mL) was heated at 150° C. for 3 hours. At the end of the reaction DMSO was distilled off and the residue was purified by silica gel flash chromatography (eluted with 1–10% EtOAc/CH2Cl2) to give the title compound (90 mg, 67%) as a light yellow solid.
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
0.054 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7](C(OCC)=O)=[CH:6][NH:5][N:4]2[CH:13]=[CH:14][CH:15]=[C:3]12.[Na+].[Cl-].O>CS(C)=O>[NH:5]1[CH:6]=[CH:7][C:2](=[O:1])[C:3]2=[CH:15][CH:14]=[CH:13][N:4]12 |f:1.2|

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
O=C1C=2N(NC=C1C(=O)OCC)C=CC2
Name
Quantity
64 mg
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0.054 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography (eluted with 1–10% EtOAc/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1N2C(C(C=C1)=O)=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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